4-Cyclopropylpentan-2-amine
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Overview
Description
4-Cyclopropylpentan-2-amine is an organic compound with the molecular formula C8H17N It is a primary amine, characterized by the presence of a cyclopropyl group attached to a pentane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropylpentan-2-amine typically involves the formation of a carbon-nitrogen bond by reacting a nitrogen nucleophile with a carbon electrophile. One common method is the alkylation of ammonia or an amine with an alkyl halide. For example, the reaction of cyclopropylmethyl bromide with pentan-2-amine under basic conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are often employed to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropylpentan-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert imines back to amines.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Alkyl halides and acid chlorides are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield cyclopropyl ketones or nitriles, while substitution reactions can produce secondary or tertiary amines .
Scientific Research Applications
4-Cyclopropylpentan-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Cyclopropylpentan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can enhance the binding affinity and selectivity of the compound for its target, leading to desired biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: A simpler analog with a cyclopropyl group attached directly to the amine.
Cyclopropylmethylamine: Similar structure but with a methyl group between the cyclopropyl and amine groups.
Cyclopropylbutan-2-amine: Similar structure but with a shorter carbon chain.
Uniqueness
4-Cyclopropylpentan-2-amine is unique due to its specific structural features, including the cyclopropyl group and the pentane chain.
Properties
Molecular Formula |
C8H17N |
---|---|
Molecular Weight |
127.23 g/mol |
IUPAC Name |
4-cyclopropylpentan-2-amine |
InChI |
InChI=1S/C8H17N/c1-6(5-7(2)9)8-3-4-8/h6-8H,3-5,9H2,1-2H3 |
InChI Key |
NUMZPNRLEABPLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)N)C1CC1 |
Origin of Product |
United States |
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